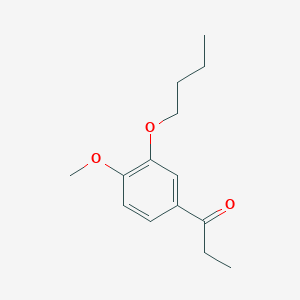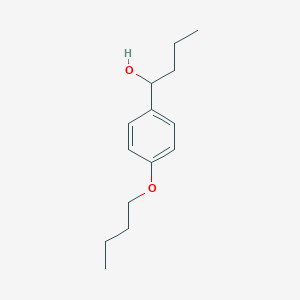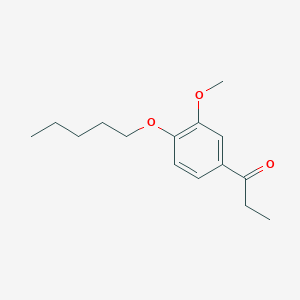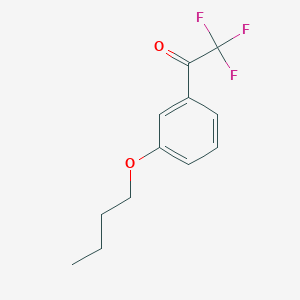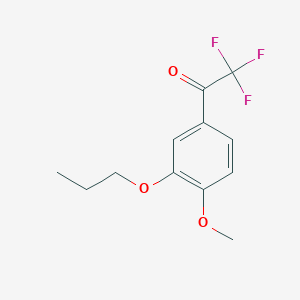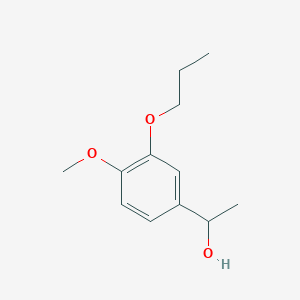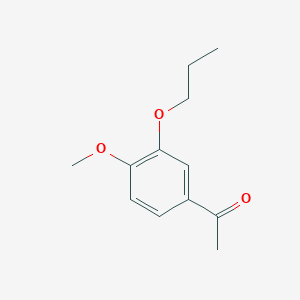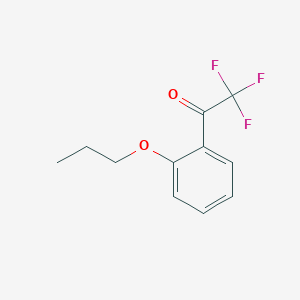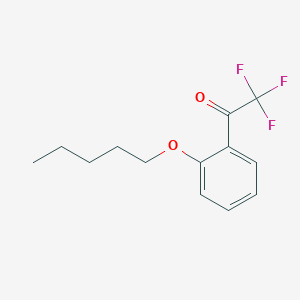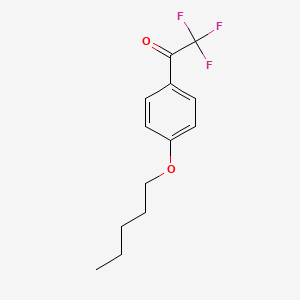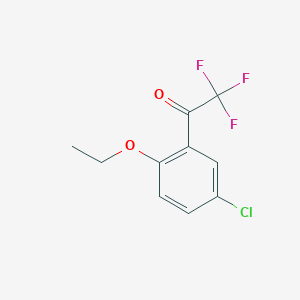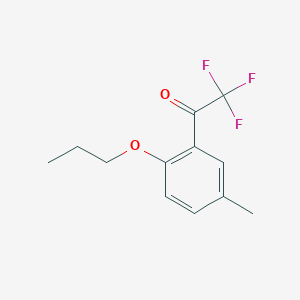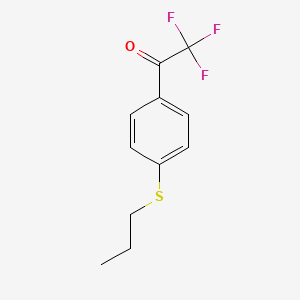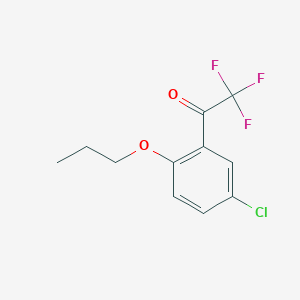
3'-Chloro-6'-n-propoxy-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C11H10ClF3O2 It is characterized by the presence of a chloro group, a propoxy group, and trifluoromethyl groups attached to an acetophenone core
Preparation Methods
The synthesis of 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3’-chloroacetophenone and trifluoroacetic anhydride.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with methoxide yields a methoxy derivative, while reduction with sodium borohydride yields the corresponding alcohol.
Scientific Research Applications
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The pathways affected by this compound include oxidative stress pathways and signal transduction pathways. Its trifluoromethyl groups play a crucial role in modulating its biological activity.
Comparison with Similar Compounds
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds:
Similar Compounds: Compounds such as 3’-chloro-2,2,2-trifluoroacetophenone and 3’-methoxy-6’-n-propoxy-2,2,2-trifluoroacetophenone share structural similarities.
Uniqueness: The presence of both chloro and propoxy groups, along with trifluoromethyl groups, makes 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone unique. This combination of functional groups imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-propoxyphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-5-17-9-4-3-7(12)6-8(9)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLRRWPTFJVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
